molecular formula C12H15NO B12969780 9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline

9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline

Cat. No.: B12969780
M. Wt: 189.25 g/mol
InChI Key: GSHROURCFQZUQP-UHFFFAOYSA-N
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Description

9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline is a heterocyclic compound that belongs to the class of oxazinoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazino ring fused to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

7-methyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

InChI

InChI=1S/C12H15NO/c1-9-7-10-3-2-4-13-5-6-14-11(8-9)12(10)13/h7-8H,2-6H2,1H3

InChI Key

GSHROURCFQZUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)OCCN3CCC2

Origin of Product

United States

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